molecular formula C15H12O5 B150382 Naringenin chalcone CAS No. 73692-50-9

Naringenin chalcone

Cat. No.: B150382
CAS No.: 73692-50-9
M. Wt: 272.25 g/mol
InChI Key: YQHMWTPYORBCMF-ZZXKWVIFSA-N
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Description

Naringenin chalcone, also known as chalconaringenin or isosalipurpol, is a common chalconoid. It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase, a key enzyme in the phenylpropanoid pathway. This compound can spontaneously cyclize to naringenin, a flavanone. This compound is widely distributed in citrus fruits and is known for its antiviral properties .

Mechanism of Action

Target of Action

Naringenin chalcone primarily targets the biosynthesis of flavonoids in plants . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS) , a key enzyme in the phenylpropanoid pathway . This compound also exhibits various biological activities such as antioxidant, antitumor, antiviral, antibacterial, and anti-inflammatory properties .

Mode of Action

This compound interacts with its targets to initiate the biosynthesis of flavonoids. It forms the flavonol backbone through cyclization under the catalysis of chalcone isomerase (CHI) , resulting in the formation of naringenin . This compound can suppress cancer development in various body parts by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .

Biochemical Pathways

The biosynthesis of this compound involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) . These enzymes facilitate the conversion of L-tyrosine into naringenin, the common precursor for flavonoid natural products .

Pharmacokinetics

This compound shows low dissolution rate, cell absorption, and bioavailability . The pharmacokinetics of naringenin includes phase-I metabolism, where it is converted to naringenin, with subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to inhibit histamine release , suppress cytokine production , and exhibit antagonistic activities on all types of opioid receptors . Moreover, it has shown remarkable biologic properties, like anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic activities, or neuroprotective .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the cyclization of this compound to naringenin is more likely to occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles . Additionally, the formation of homodimers stabilized by π–π stacking that will interact with other dimers by H-bonding is proposed to occur in a hydrophobic environment .

Safety and Hazards

Naringenin chalcone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Further studies are needed to explore the potential applications of naringenin chalcone. For instance, the elucidation of plant specialized metabolic pathways has been challenging, particularly in comparison to the elucidation of natural product pathways in microbes .

Chemical Reactions Analysis

Types of Reactions: Naringenin chalcone undergoes various chemical reactions, including cyclization, isomerization, and dimerization. The cyclization reaction converts this compound to naringenin, catalyzed by chalcone isomerase .

Common Reagents and Conditions: The cyclization of this compound to naringenin requires the presence of chalcone isomerase. The isomerization and dimerization processes are influenced by the presence of H-bonded water networks, making the cyclization energetically suitable in an aqueous intracellular environment .

Major Products Formed: The major product formed from the cyclization of this compound is naringenin, a flavanone. Additionally, this compound can form homodimers stabilized by π–π stacking and interact with other dimers by H-bonding .

Comparison with Similar Compounds

Naringenin chalcone is similar to other flavonoids such as naringenin, dihydrotricin, and tricin. These compounds are lignin monomers in papyrus and share similar biosynthetic pathways . this compound is unique due to its ability to form additional linkages through its conjugated double bond, expanding the range of flavonoids incorporated into natural lignins .

List of Similar Compounds:
  • Naringenin
  • Dihydrotricin
  • Tricin

This compound stands out due to its unique structural properties and wide range of biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHMWTPYORBCMF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043553
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25515-46-2, 73692-50-9, 5071-40-9
Record name Naringenin chalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25515-46-2
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Record name Naringenin chalcone
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Record name Naringenin chalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
Source EPA DSSTox
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Record name Naringenin chalcone
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Record name NARINGENIN CHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 °C
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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